2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone
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Overview
Description
2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, thiophene, oxazole, and phenylethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Thioether Formation: This step involves the reaction of a thiol with a suitable electrophile.
Final Coupling: The final step involves coupling the oxazole derivative with phenylethanone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The thiophene and thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group in phenylethanone can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone
- 2-((4-((4-Methylphenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone
Uniqueness
The presence of the fluorophenyl group in 2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone may impart unique electronic properties, making it distinct from its chlorophenyl or methylphenyl analogs. This could affect its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO4S3/c22-15-8-10-16(11-9-15)30(25,26)20-21(27-19(23-20)18-7-4-12-28-18)29-13-17(24)14-5-2-1-3-6-14/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSVGXDLVJGAQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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